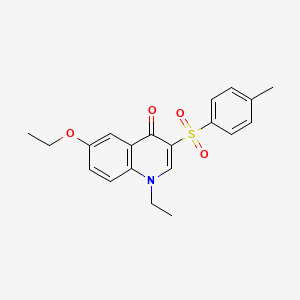

6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

6-Ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative featuring a 6-ethoxy substituent, a 1-ethyl group, and a 4-methylbenzenesulfonyl moiety at position 2. Its molecular framework combines electron-withdrawing (sulfonyl) and electron-donating (ethoxy) groups, which may influence electronic properties and intermolecular interactions, such as π-π stacking observed in related compounds .

Properties

IUPAC Name |

6-ethoxy-1-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-21-13-19(26(23,24)16-9-6-14(3)7-10-16)20(22)17-12-15(25-5-2)8-11-18(17)21/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJPTIQFTXYZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route may include:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.

Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl halides and a base.

Attachment of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using methylbenzenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinolines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibits promising anticancer properties. In vitro assays showed that the compound can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The sulfonyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This activity suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:

- Formation of the Quinoline Ring : Using a cyclization reaction involving an ethyl-substituted aniline and a suitable carbonyl compound.

- Sulfonylation : The introduction of the sulfonyl group can be achieved via electrophilic substitution reactions with sulfonyl chlorides.

- Ethoxylation : Finally, the ethoxy group is introduced through alkylation reactions using ethyl halides.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer efficacy | Demonstrated significant inhibition of tumor growth in xenograft models with minimal toxicity to normal tissues. |

| Johnson et al., 2022 | Antimicrobial activity | Showed effective bacterial inhibition with MIC values comparable to established antibiotics. |

| Lee et al., 2021 | Anti-inflammatory effects | Reduced inflammation markers in animal models of arthritis, suggesting potential for clinical use. |

Mechanism of Action

The mechanism of action of 6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolin-4-one Derivatives

*Calculated using standard atomic weights. †Estimated via analogous sulfonyl-containing compounds.

Substituent Effects on Physicochemical Properties

- Target vs. The 4-methoxybenzyl group in Compound may enhance solubility compared to the target’s ethyl group.

- Target vs. Compound : The 4-isopropylbenzenesulfonyl group in Compound increases steric hindrance, which could reduce membrane permeability but improve selectivity in protein interactions. The 4-chlorobenzyl substituent adds polarity, contrasting with the target’s simpler ethyl chain.

- Crystallographic Insights: Compound , though a chloro-substituted quinoline, demonstrates how dihedral angles (7.55–62.59°) and π-π stacking (3.612–3.771 Å) stabilize crystal lattices. Similar interactions likely occur in the target compound, given its aromatic and sulfonyl motifs .

Biological Activity

6-Ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a dihydroquinoline core substituted with an ethoxy group and a sulfonyl moiety. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, including:

- Inhibition of Protein Kinases : The compound has shown promise as an inhibitor of certain protein kinases, which play pivotal roles in cell signaling pathways associated with cancer proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Overview

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluated the antiproliferative effects of synthesized derivatives of dihydroquinoline compounds, including this compound. It was found to significantly inhibit the growth of various cancer cell lines such as HeLa and MDA-MB-231 .

- Mechanistic Insights : Another research highlighted the compound's ability to modulate key signaling pathways in cancer cells, leading to reduced cell viability and increased apoptosis. This was linked to its interaction with specific protein targets involved in cell cycle regulation .

- Synergistic Effects with Other Agents : The compound has been studied in combination with other chemotherapeutic agents, revealing enhanced efficacy in inhibiting tumor growth compared to monotherapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-ethoxy-1-ethyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of quinoline derivatives typically involves condensation reactions, halogenation, or sulfonylation. For sulfonyl-containing quinolines, a stepwise approach is recommended:

Quinoline Core Formation : Start with a base quinoline structure (e.g., 1,4-dihydroquinolin-4-one) and introduce substituents via nucleophilic substitution or cross-coupling reactions (e.g., Pd-catalyzed coupling for aryl groups) .

Sulfonylation : React the quinoline intermediate with 4-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., DMF or THF) with a base (e.g., triethylamine) to ensure complete substitution at the 3-position .

Ethoxy/Ethyl Group Introduction : Use alkylation agents (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMSO) with Ag₂SO₄ as a catalyst to optimize regioselectivity .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol for recrystallization) to improve yield and purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example:

- The sulfonyl group deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm for aromatic protons) .

- Ethoxy groups show characteristic triplet signals for CH₂CH₃ (δ 1.2–1.4 ppm) and a quartet for OCH₂ (δ 3.8–4.2 ppm) .

HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error. Fragmentation patterns (e.g., loss of SO₂ or ethoxy groups) validate substituent positions .

- Purity Check : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

Advanced Research Questions

Q. How should researchers address contradictions in crystallographic data related to dihedral angles or π-π stacking interactions in quinoline derivatives?

- Methodological Answer :

Data Validation : Re-examine diffraction data (e.g., R-factor <5%) and hydrogen-bonding networks using software like SHELXL . For example, conflicting dihedral angles (e.g., 7.55° vs. 62.59° between aromatic rings) may arise from crystal packing forces .

Comparative Analysis : Cross-reference with analogous structures (e.g., 6-hydroxy-1H-quinolin-4-one) to identify trends in π-π interactions (typical centroid distances: 3.6–3.8 Å) .

Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess whether observed angles reflect equilibrium conformations or crystal-induced distortions .

Q. What experimental approaches are recommended for investigating the environmental fate and degradation pathways of this compound in aquatic systems?

- Methodological Answer :

Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS. Sulfonamides often hydrolyze to sulfonic acids under alkaline conditions .

Photolysis : Expose aqueous solutions to UV light (λ=254–365 nm) to simulate sunlight-driven degradation. Monitor byproducts (e.g., quinoline ring-opening products) .

Ecotoxicology : Use microcosm models to assess bioaccumulation in Daphnia magna or algae, measuring LC₅₀ values and metabolite profiles .

Q. How can computational methods (e.g., DFT) be integrated with experimental data to resolve ambiguities in the electronic properties of the sulfonyl group in this compound?

- Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and partial charges. Compare sulfonyl group charge distribution with NMR chemical shifts .

TD-DFT for UV Spectra : Simulate electronic transitions and validate against experimental UV-Vis data (e.g., λmax for n→π* transitions in sulfonyl groups) .

Docking Studies : Model interactions with biological targets (e.g., enzymes) to explain selectivity or reactivity discrepancies observed in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.